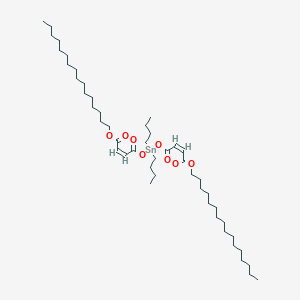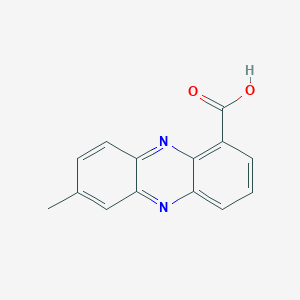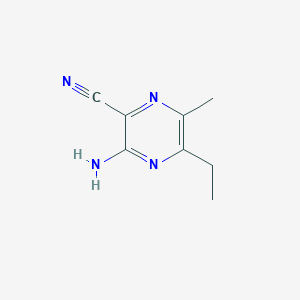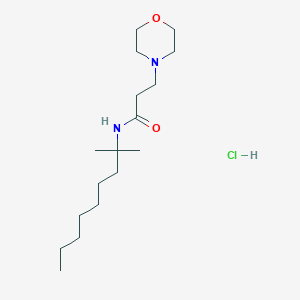
Pinusolide
Vue d'ensemble
Description
AZD3839 est un inhibiteur de la bêta-sécrétase de la protéine précurseur de l'amyloïde humaine 1 (BACE1) qui traverse la barrière hémato-encéphalique. Il a été démontré qu'il réduisait les niveaux d'amyloïde-bêta 1-40 et d'amyloïde-bêta 1-42 dans des modèles in vitro. Ce composé a été développé en tant que traitement potentiel de la maladie d'Alzheimer en raison de sa capacité à inhiber la BACE1, qui est impliquée dans la formation de peptides amyloïde-bêta, une caractéristique de la maladie d'Alzheimer .
Applications De Recherche Scientifique
AZD3839 has been extensively studied for its potential in treating Alzheimer’s disease. It effectively reduces brain and cerebrospinal fluid amyloid-beta levels in several preclinical species, including mice, guinea pigs, and non-human primates. The compound has shown dose- and time-dependent lowering of amyloid-beta levels, making it a promising candidate for disease-modifying treatments in Alzheimer’s disease .
Mécanisme D'action
Target of Action
Pinusolide, a diterpenoid compound isolated from Biota orientalis, has been found to interact with several targets. It acts as an antagonist of the Platelet Activating Factor (PAF) receptor , inhibiting PAF-induced aggregation of rabbit platelets . Additionally, it suppresses inducible nitric oxide synthase (iNOS) , thereby reducing nitric oxide generation . In the context of adipocyte differentiation, it inhibits the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .
Mode of Action
This compound interacts with its targets to exert various effects. By antagonizing the PAF receptor, it inhibits PAF-induced aggregation of rabbit platelets . Its suppression of iNOS leads to a reduction in nitric oxide generation, contributing to its anti-inflammatory functions .
Biochemical Pathways
This compound’s interaction with its targets affects several biochemical pathways. Its inhibition of PAF receptor and iNOS can impact the inflammatory response . In the context of adipocyte differentiation, its inhibition of PPARγ’s transcriptional activity suppresses the expression of adipogenic genes such as adiponectin and aP2 .
Pharmacokinetics
and 69 mg/kg, p.o . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
This compound’s action results in several molecular and cellular effects. It reduces the aggregation of rabbit platelets induced by PAF , suppresses nitric oxide generation , and exerts anti-inflammatory functions . In adipocyte differentiation, it suppresses the formation of lipid droplets and the expression of adipogenic genes .
Analyse Biochimique
Biochemical Properties
Pinusolide interacts with the PAF receptor, inhibiting PAF-induced aggregation of rabbit platelets . This interaction is specific to PAF, as this compound does not inhibit aggregation induced by other molecules such as ADP, thrombin, and collagen .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to suppress adipocyte differentiation in a dose-dependent manner . It does this by inhibiting the transcriptional activity of PPARγ, a key adipogenic transcription factor . This compound also protects cells from apoptosis, likely by preventing the increase in intracellular calcium and cellular oxidation caused by stressors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, it binds to the PAF receptor, inhibiting PAF-induced aggregation of rabbit platelets . It also inhibits the transcriptional activity of PPARγ, thereby suppressing adipocyte differentiation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to protect mice from PAF-induced lethality . The effective dose (ED50) values were found to be 1.1 mg/kg intravenously and 69 mg/kg orally
Méthodes De Préparation
AZD3839 a été identifié par criblage basé sur les fragments et conception assistée par ordinateur. La voie de synthèse implique plusieurs étapes, y compris la formation d'un noyau de phénylpyrimidine. Les conditions de réaction spécifiques et les méthodes de production industrielle sont propriétaires et non divulguées publiquement .
Analyse Des Réactions Chimiques
AZD3839 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier le noyau de phénylpyrimidine.
Réduction : Cette réaction peut affecter les groupes fonctionnels attachés à la structure du noyau.
Substitution : Les réactifs couramment utilisés dans ces réactions comprennent les agents halogénants et les nucléophiles.
Applications de la recherche scientifique
AZD3839 a été largement étudié pour son potentiel dans le traitement de la maladie d'Alzheimer. Il réduit efficacement les niveaux d'amyloïde-bêta dans le cerveau et le liquide céphalo-rachidien chez plusieurs espèces précliniques, y compris les souris, les cochons d'Inde et les primates non humains. Le composé a montré une diminution dose-dépendante et temporelle des niveaux d'amyloïde-bêta, ce qui en fait un candidat prometteur pour les traitements modificateurs de la maladie dans la maladie d'Alzheimer .
Mécanisme d'action
AZD3839 exerce ses effets en inhibant la BACE1, une enzyme impliquée dans le traitement de la protéine précurseur de l'amyloïde et la formation de peptides amyloïde-bêta. En inhibant la BACE1, AZD3839 réduit la production de peptides amyloïde-bêta, qui sont impliqués dans la pathogenèse de la maladie d'Alzheimer. Le composé présente une sélectivité vis-à-vis de la BACE2 et de la cathepsine D, avec une sélectivité 14 et plus de 1 000 fois supérieure, respectivement .
Comparaison Avec Des Composés Similaires
AZD3839 est comparé à d'autres inhibiteurs de la BACE1, tels que LY2886721 et MK-8931. Bien que tous ces composés ciblent la BACE1, AZD3839 est unique en termes de perméabilité cérébrale et de profil de sélectivité. Il a montré une réduction efficace des niveaux d'amyloïde-bêta dans les modèles précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBZJAWPZXKJU-NLEAXPPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953637 | |
| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pinusolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31685-80-0 | |
| Record name | Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31685-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinusolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pinusolide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pinusolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 84 °C | |
| Record name | Pinusolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)




![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)



